Propyl nitrocarbamate
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Overview
Description
Propyl nitrocarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and agricultural applications. This compound, specifically, is known for its potential use as an energetic material due to its high oxygen content and stability.
Mechanism of Action
Target of Action
Propyl nitrocarbamate is a type of carbamate compound . Carbamates are known to have a wide range of targets, including various enzymes and receptors in the body . .
Mode of Action
Carbamates in general are known to interact with their targets by forming a covalent bond, leading to inhibition of the target’s function
Biochemical Pathways
Carbamates, including this compound, can affect various biochemical pathways. They have been implicated in the dysregulation of the immune system, potentially initiating, facilitating, or exacerbating pathological immune processes . This can lead to immunotoxicity by inducing mutations in genes coding for immunoregulatory factors and modifying immune tolerance .
Pharmacokinetics
The pharmacokinetic properties of a compound greatly influence its bioavailability and overall therapeutic potential .
Result of Action
Carbamates have been associated with alterations in immune response, potentially leading to diseases such as hypersensitivity reactions, some autoimmune diseases, and cancers .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, temperature, pH, and dissolved oxygen levels have been found to significantly affect the activity of certain carbamate compounds . .
Biochemical Analysis
Biochemical Properties
Propyl nitrocarbamate, like other carbamates, may interact with various enzymes, proteins, and other biomolecules. The specific interactions of this compound have not been extensively studied. This interaction is often exploited in the use of certain carbamates as pesticides .
Cellular Effects
These effects are likely due to the ability of carbamates to initiate, facilitate, or exacerbate pathological immune processes .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Carbamates typically exert their effects through the inhibition of enzymes. For instance, carbamates inhibit acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter .
Metabolic Pathways
Carbamates are generally metabolized in the liver, where they undergo hydrolysis and conjugation reactions .
Transport and Distribution
Carbamates are generally lipophilic, allowing them to easily cross cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl nitrocarbamate can be synthesized through the nitration of propyl carbamate. The process involves treating propyl carbamate with a nitrating agent such as a mixture of fuming nitric acid and acetic anhydride. The reaction typically requires one and a half equivalents of nitric acid to achieve complete nitration when acetic anhydride is used as the dehydrating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yields and purity. The nitration reaction is carried out in large reactors with precise temperature and concentration controls to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Propyl nitrocarbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitrocarbamate derivatives.
Reduction: Reduction of this compound can lead to the formation of amines and other reduced products.
Substitution: It can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitrocarbamate derivatives.
Reduction: Amines and other reduced compounds.
Substitution: Substituted carbamates with various functional groups.
Scientific Research Applications
Propyl nitrocarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Comparison with Similar Compounds
Propyl nitrocarbamate can be compared with other nitrocarbamates and carbamate compounds:
Ethyl nitrocarbamate: Similar in structure but with different physical and chemical properties.
Methyl nitrocarbamate: Another similar compound with distinct reactivity and applications.
Bis(nitrocarbamoylethyl) nitramine: A more complex nitrocarbamate with higher energetic properties.
This compound stands out due to its balance of stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
propyl N-nitrocarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O4/c1-2-3-10-4(7)5-6(8)9/h2-3H2,1H3,(H,5,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQEMOBLDPHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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